molecular formula C16H21NO B2773452 (E)-1-(3-phenylazepan-1-yl)but-2-en-1-one CAS No. 1706475-93-5

(E)-1-(3-phenylazepan-1-yl)but-2-en-1-one

Cat. No. B2773452
CAS RN: 1706475-93-5
M. Wt: 243.35
InChI Key: CJJUTUGXZBFPBI-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-phenylazepan-1-yl)but-2-en-1-one, also known as PAB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PAB is a derivative of azepane, a six-membered heterocyclic compound that contains a nitrogen atom in the ring. PAB has a unique structure that makes it an interesting target for synthesis and investigation.

Scientific Research Applications

Medicinal Properties of Essential Oils

Essential oils, comprising complex mixtures of low molecular weight compounds, have demonstrated various pharmaceutical and biological activities, such as antibacterial, antifungal, anticancer, and anti-inflammatory properties. These activities are attributed to their major constituents, including terpenoids and phenylpropanoids. Given the structural complexity and biological activities of essential oils, "(E)-1-(3-phenylazepan-1-yl)but-2-en-1-one" could potentially share similar medicinal applications, especially if it exhibits similar chemical behavior or is part of the phenylpropanoid pathway (Raut & Karuppayil, 2014).

Enzyme-Catalyzed Reactions

The study of enzyme and chemo-catalyzed reactions, including the effects of solvent and temperature on enantioselectivity, provides essential insights into the synthesis and application of organic compounds. Understanding how environmental factors influence the reactivity and selectivity of compounds like "(E)-1-(3-phenylazepan-1-yl)but-2-en-1-one" in biochemical processes could enhance its application in pharmaceutical synthesis or as a catalyst in organic reactions (Cainelli et al., 2003).

Antioxidant and Anti-inflammatory Properties

The study of organoselenium compounds, like ebselen, has highlighted their significant antioxidant and anti-inflammatory properties. This suggests that structurally similar compounds, potentially including "(E)-1-(3-phenylazepan-1-yl)but-2-en-1-one," could also exhibit these beneficial properties, making them of interest for pharmaceutical applications (Hopanna et al., 2020).

Solubility and Dissolution Properties

The solubility behavior of organic compounds in various solvents is crucial for their application in the pharmaceutical industry. The study of 2-phenylacetamide's solubility across different solvents and temperatures can inform the development of separation and reaction processes for compounds like "(E)-1-(3-phenylazepan-1-yl)but-2-en-1-one," especially in understanding its dissolution properties and potential use in drug formulation (Li et al., 2019).

properties

IUPAC Name

(E)-1-(3-phenylazepan-1-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-2-8-16(18)17-12-7-6-11-15(13-17)14-9-4-3-5-10-14/h2-5,8-10,15H,6-7,11-13H2,1H3/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJUTUGXZBFPBI-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCCCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCCCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-phenylazepan-1-yl)but-2-en-1-one

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